molecular formula C13H23NO B13315087 2-(Azepan-2-yl)-1-cyclobutylpropan-1-one

2-(Azepan-2-yl)-1-cyclobutylpropan-1-one

Cat. No.: B13315087
M. Wt: 209.33 g/mol
InChI Key: MAPLEOPRMJEKAD-UHFFFAOYSA-N
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Description

2-(Azepan-2-yl)-1-cyclobutylpropan-1-one is a chemical compound that features a cyclobutyl group attached to a propanone backbone, with an azepane ring substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-2-yl)-1-cyclobutylpropan-1-one typically involves the reaction of cyclobutyl ketone with azepane under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of azepane to the cyclobutyl ketone. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a controlled temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-2-yl)-1-cyclobutylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The azepane ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-(Azepan-2-yl)-1-cyclobutylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(Azepan-2-yl)-1-cyclobutylpropan-1-one exerts its effects involves its interaction with specific molecular targets. The azepane ring can interact with enzymes or receptors, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-(Azepan-2-yl)-1-phenylethan-1-ol: This compound features a phenyl group instead of a cyclobutyl group.

    2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-one: This compound has a furan ring instead of a cyclobutyl group.

Uniqueness

2-(Azepan-2-yl)-1-cyclobutylpropan-1-one is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

2-(azepan-2-yl)-1-cyclobutylpropan-1-one

InChI

InChI=1S/C13H23NO/c1-10(13(15)11-6-5-7-11)12-8-3-2-4-9-14-12/h10-12,14H,2-9H2,1H3

InChI Key

MAPLEOPRMJEKAD-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCCN1)C(=O)C2CCC2

Origin of Product

United States

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